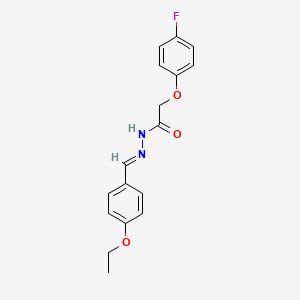

![molecular formula C18H23N3O3 B5536646 tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate” is a complex organic compound. It belongs to the class of compounds known as imidazopyridines, which are organic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs) for organic synthesis. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular formula of the compound is C19H25N3O3 . The average mass is 343.420 Da and the monoisotopic mass is 343.189606 Da .Chemical Reactions Analysis

In some cases, the primary adducts may cyclize with elimination of benzyl alcohol to give bicyclic carbamates, which, in turn, can be hydrolyzed to 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids .科学的研究の応用

CYP450 Mediated Metabolism

CYP450 enzymes play a crucial role in the metabolism of pharmaceutical compounds. Research by Prakash et al. (2008) detailed the metabolism of a prostaglandin E2 agonist, exploring the oxidation pathways involving the tert-butyl moiety. This study provides insight into how tert-butyl-containing compounds undergo metabolic transformations, which is essential for drug development and understanding drug-drug interactions (C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008).

Functionalization Reactions

The functionalization of compounds containing imidazo[4,5-c]pyridine structures has been explored to create new chemical entities. For instance, Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, which can lead to the synthesis of novel molecules with potential biological activities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Palladium-Catalyzed C–H Bond Activation

Chu et al. (2013) discussed the synthesis of ortho-arylated compounds via palladium-catalyzed C–H bond activation, a method relevant for constructing complex molecules from simple precursors. This research highlights the utility of tert-butyl alcohol as a solvent in facilitating these reactions, demonstrating the importance of solvent choice in promoting efficient catalytic processes (Jean‐Ho Chu, Chung-Chiu Wu, Denghu Chang, Ya‐Ming Lee, Ming‐Jung Wu, 2013).

Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) explored the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, including nucleophilic substitutions and radical reactions. This study underscores the potential of using tert-butyl-containing compounds as precursors for synthesizing a wide range of organic molecules, through modifications of the benzene ring and the carbonyl unit (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Synthesis of Imidazo[4,5-b]pyridin-5-one

Vanelle et al. (2004) reported on the synthesis of a new imidazo[4,5-b]pyridin-5-one compound through a series of steps including a vicarious nucleophilic substitution of hydrogen. Such research demonstrates the synthetic versatility of imidazo[4,5-c]pyridine derivatives and their potential as scaffolds for drug discovery (P. Vanelle, M. Crozet, M. Kaafarani, M. Crozet, C. Suspène, 2004).

Safety and Hazards

将来の方向性

The future directions in the research and application of this compound could involve exploring its potential uses in organic synthesis, particularly in the synthesis of dipeptides . Further studies could also investigate its physical and chemical properties, safety and hazards, and mechanism of action.

特性

IUPAC Name |

tert-butyl 3-benzyl-2-oxo-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)20-10-9-14-15(12-20)21(16(22)19-14)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVNIBKUKMFMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)N(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)